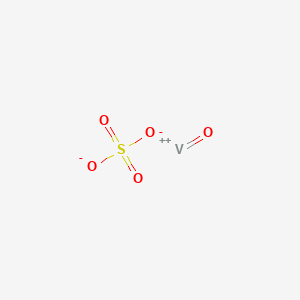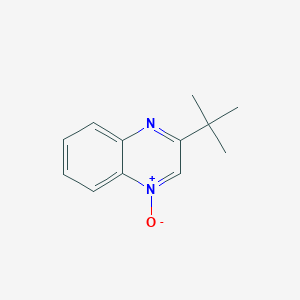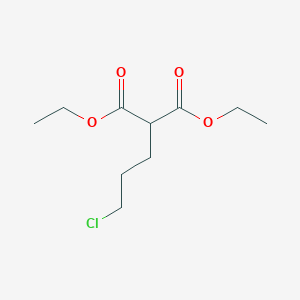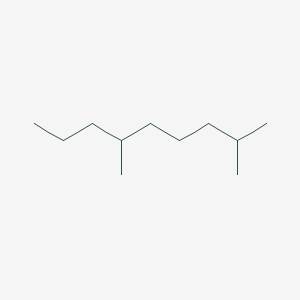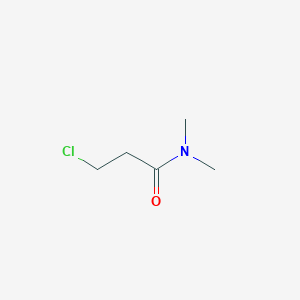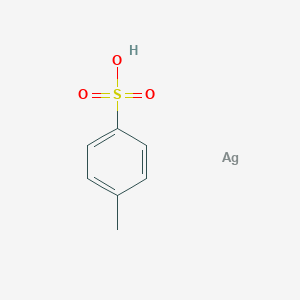
Silber-p-Toluolsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silver p-toluenesulfonate, with the chemical formula CH₃C₆H₄SO₃Ag, is a silver salt of p-toluenesulfonic acid. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and electroplating processes .
Wissenschaftliche Forschungsanwendungen
Silver p-toluenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Silver p-toluenesulfonate, also known as p-Toluenesulfonic acid silver salt or Silver tosylate , primarily targets alkyl halides and benzyl selenyl chlorides . These compounds are often used in organic synthesis due to their reactivity.
Mode of Action
The compound interacts with its targets by converting alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion is facilitated by the silver ion in the compound, which acts as a catalyst.
Result of Action
The primary result of Silver p-Toluenesulfonate’s action is the conversion of alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates . This conversion can facilitate various organic synthesis reactions, enhancing the leaving ability of halogens .
Biochemische Analyse
Biochemical Properties
Silver p-toluenesulfonate plays a significant role in biochemical reactions. It is known to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates
Cellular Effects
Silver nanoparticles, which may share some properties with Silver p-toluenesulfonate, have been shown to have various effects on cells
Molecular Mechanism
The molecular mechanism of Silver p-toluenesulfonate involves its ability to convert alkyl halides to tosylates, and benzyl selenyl chlorides into their corresponding selenyl tosylates This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Silver p-toluenesulfonate in animal models. Studies on silver nanoparticles have shown varying effects at different dosages
Metabolic Pathways
A study on p-toluenesulfonate, a related compound, suggests that it may be involved in certain metabolic pathways
Vorbereitungsmethoden
Silver p-toluenesulfonate can be synthesized through several methods:
Synthetic Routes and Reaction Conditions: One common method involves the reaction of p-toluenesulfonic acid with silver carbonate or silver oxide.
Industrial Production Methods: Industrially, silver p-toluenesulfonate is produced by reacting p-toluenesulfonic acid with silver nitrate in an aqueous solution.
Analyse Chemischer Reaktionen
Silver p-toluenesulfonate undergoes various chemical reactions:
Types of Reactions: It is commonly involved in substitution reactions, where it converts alkyl halides to tosylates and benzyl selenyl chlorides to their corresponding selenyl tosylates.
Common Reagents and Conditions: Typical reagents include alkyl halides and benzyl selenyl chlorides.
Major Products: The major products formed from these reactions are alkyl tosylates and selenyl tosylates.
Vergleich Mit ähnlichen Verbindungen
Silver p-toluenesulfonate can be compared with other similar compounds such as:
Silver trifluoromethanesulfonate: This compound is also used in substitution reactions but has a different anion, trifluoromethanesulfonate, which can offer different reactivity and solubility properties.
Silver methanesulfonate: Similar to silver p-toluenesulfonate, it is used in organic synthesis but has a methanesulfonate anion.
Silver bis(trifluoromethanesulfonyl)imide: This compound is used in similar applications but has a bis(trifluoromethanesulfonyl)imide anion, which can provide unique reactivity.
Silver p-toluenesulfonate is unique due to its specific anion, p-toluenesulfonate, which imparts distinct properties and reactivity compared to other silver salts.
Eigenschaften
CAS-Nummer |
16836-95-6 |
|---|---|
Molekularformel |
C7H8AgO3S |
Molekulargewicht |
280.07 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;silver |
InChI |
InChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI-Schlüssel |
BRYKBDMLJJLFAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].[Ag+] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[Ag] |
Key on ui other cas no. |
16836-95-6 |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
104-15-4 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



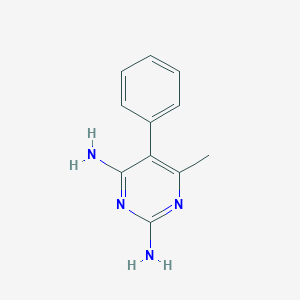
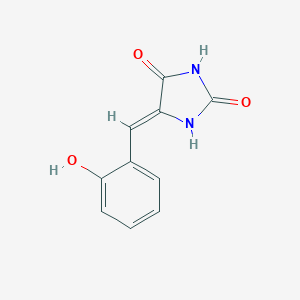
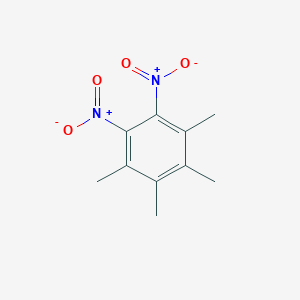
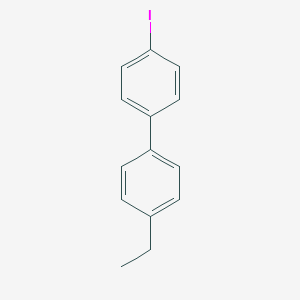
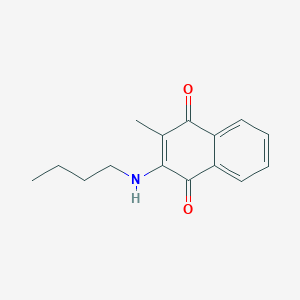
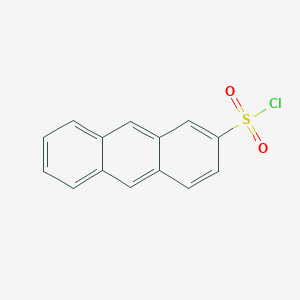
![5-Ethylbicyclo[2.2.1]hept-2-ene](/img/structure/B96753.png)

